molecular formula C16H23NO3 B5751689 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide

2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5751689
M. Wt: 277.36 g/mol
InChI Key: UXDUMXDRYYYETD-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the binding of glutamate to the receptor, leading to an increase in the amplitude and duration of the excitatory postsynaptic potential. This results in an enhancement of synaptic transmission, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the density of AMPA receptors in the hippocampus, which is a brain region involved in learning and memory. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide is its high potency and selectivity for AMPA receptors. It has also been shown to have a good safety profile in animal studies. However, one of the limitations of this compound is its short half-life, which makes it difficult to administer in clinical settings. Additionally, its effects on cognitive function may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for the study of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the potential use of this compound in the treatment of neurological and psychiatric disorders warrants further investigation. Finally, the development of new delivery methods for this compound may improve its clinical utility.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclohexanone to form 2-cyclohexyl-3,4-dimethoxyphenylacetone. This intermediate is then reacted with methylamine to form the final product, this compound. The synthesis method has been optimized and improved over the years, resulting in a high yield and purity of the compound.

Scientific Research Applications

2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning ability in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

Properties

IUPAC Name

2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-9-8-13(11-15(14)20-2)17-16(18)10-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDUMXDRYYYETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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